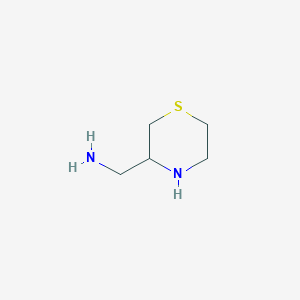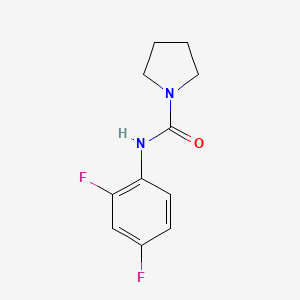
N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide is a chemical compound . It is a novel small molecule derivative of salicylanilide . This compound belongs to the class of organic compounds known as phenylpyrrolines .
Molecular Structure Analysis
The molecular formula of this compound is C11H12F2N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The molecular weight of this compound is 226.22 . Further physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Tri- and tetrafluoropropionamides derived from chiral secondary amines, including cyclic pyrrolidine derivatives, have been developed through a convenient procedure. These compounds, including those with similar fluoropropionamide groups, have been analyzed for their conformational properties, demonstrating the impact of fluorination on molecular conformation and stability. Such studies are crucial for designing compounds with specific physical and chemical characteristics (Bilska-Markowska et al., 2014).
Material Science Applications
In material science, polyamides and polyimides incorporating pyrrolidine and fluorinated phenyl groups have been synthesized for their desirable properties. These polymers exhibit enhanced thermal stability, excellent solubility, and good mechanical properties, making them suitable for high-performance materials. For example, polymers derived from aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine have shown high glass transition temperatures and thermal stability, indicating their potential use in advanced material applications (Yang et al., 1999).
Biomedical Research
In the biomedical field, derivatives of pyrrolidine carboxamides have been explored for their biological activity. For instance, a novel class of (2R, 4S)-N-(2, 5-Difluorophenyl)-4-hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide derivatives was studied for its effect on cell viability and apoptosis in human hepatocellular carcinoma cells, highlighting the therapeutic potential of such compounds in cancer treatment (Ramezani et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of This compound ’s action are currently under investigation . Preliminary studies suggest that it may have an impact on apoptotic activities of certain cell lines by affecting both pro-apoptotic and anti-apoptotic relevant genes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound is an area of active research . Factors such as pH, temperature, and presence of other compounds can potentially affect the compound’s action.
Direcciones Futuras
The future directions of research on N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide could include further investigation of its anticancer implications and exploration of its interactions with other potential targets . Additionally, more research could be conducted to understand its synthesis and chemical reactions better.
Análisis Bioquímico
Biochemical Properties
It has been found to interact with various enzymes and proteins, influencing their function and potentially altering biochemical pathways .
Cellular Effects
N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide has been observed to have effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Threshold effects may be observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-3-4-10(9(13)7-8)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBDOIXLUULXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)

![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)
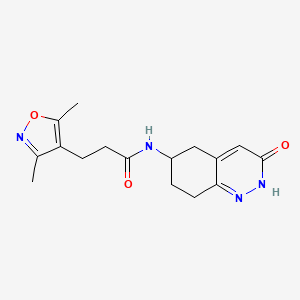


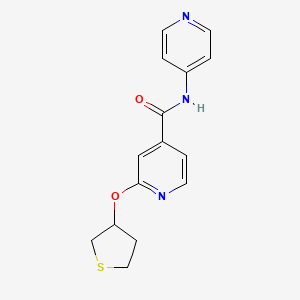
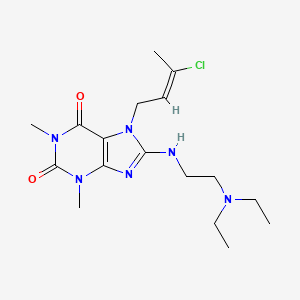
![(E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride](/img/structure/B2698109.png)
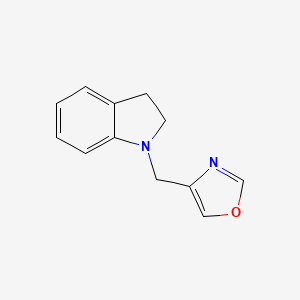
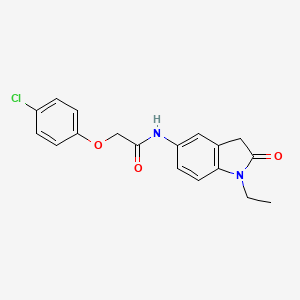
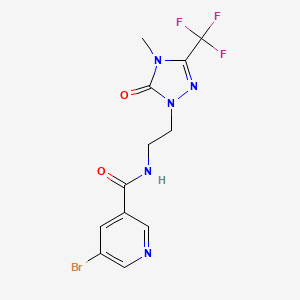
![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)
